

A Comparative Guide to the Synthetic Yields of Oseltamivir (Tamiflu®)

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Compound of Interest

Compound Name: *Tert-butyl 4-iodopiperidine-1-carboxylate*

Cat. No.: *B1311319*

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Oseltamivir Phosphate, marketed as Tamiflu®, is a crucial antiviral medication for the treatment of influenza A and B. Its synthesis has been a subject of intense research, particularly aimed at improving efficiency and securing supply chains by developing routes that are not reliant on the natural precursor, (-)-shikimic acid. This guide provides a comparative analysis of prominent synthetic routes to oseltamivir, focusing on their overall yields and methodologies.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for several notable total syntheses of oseltamivir, offering a clear comparison of their efficiency.

Synthetic Route	Starting Material(s)	Number of Steps	Overall Yield (%)	Key Features
Roche (Karpf/Trussardi)	(-)-Shikimic Acid	~8	17-22%	Industrial standard, azide-free version developed.[1]
Ye et al.	(-)-Shikimic Acid	8	47%	High-yielding, practical route from the natural precursor.[2][3]
Trost et al. (2008)	Bicyclic Lactone	8	30%	Azide-free, features Pd-catalyzed asymmetric allylic alkylation (AAA).[4][5]
Fukuyama et al. (2007)	Pyridine and Acrolein	14	~22-29%	Bypasses shikimic acid, uses an asymmetric Diels-Alder reaction.[6][7]
Zutter et al. (2008)	meso-Diester	10	~30%	Features enzymatic desymmetrization of a meso compound.[8]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and evaluation of synthetic routes. Below is a representative experimental protocol for a key transformation in the synthesis reported by Trost and colleagues.

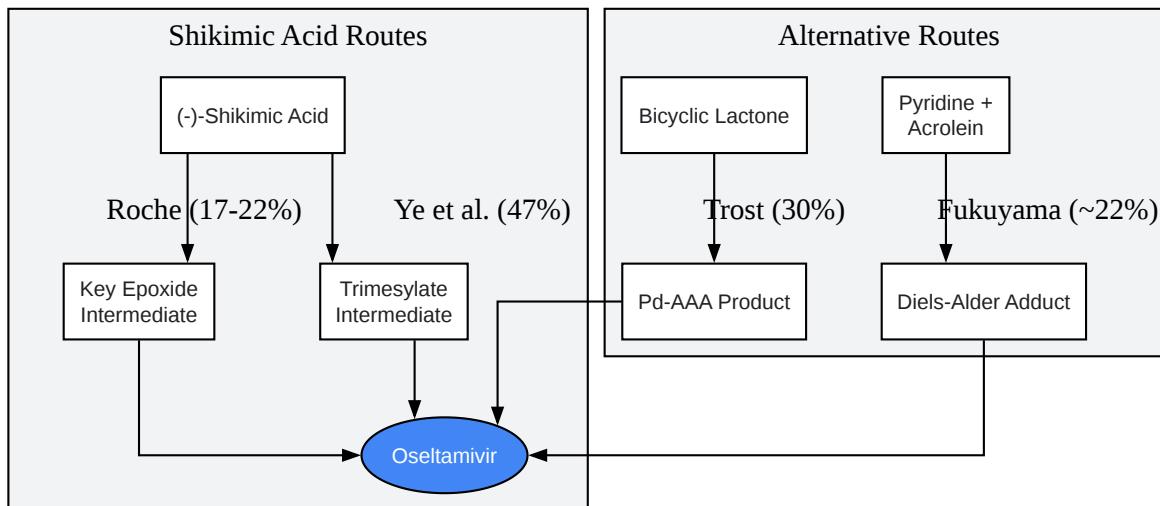
Key Transformation: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)[5]

This step is crucial as it establishes two of the three stereocenters of the oseltamivir core in a single, efficient transformation.

- Reaction: Opening of a racemic bicyclic lactone with trimethylsilylphthalimide (TMS-Phth) catalyzed by a palladium complex with a chiral ligand.
- Procedure: To a solution of the chiral ligand ((R,R)-L*) and the palladium precursor $[\text{Pd}(\text{C}_3\text{H}_5)\text{Cl}]_2$ in anhydrous tetrahydrofuran (THF), the racemic lactone and TMS-Phth are added. The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 8.5 hours).
- Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The residue is then subjected to acidic ethanolation (e.g., refluxing in ethanol with p-toluenesulfonic acid) to convert the intermediate TMS-carboxylate to the desired ethyl ester.[9][10] The final product is purified by column chromatography.
- Significance: This step efficiently creates the desired stereochemistry and incorporates both the amino group (in protected form) and the ethyl ester functionality in one pot, demonstrating a highly atom-economical and stereoselective approach.[5]

Visualization of Synthetic Strategies

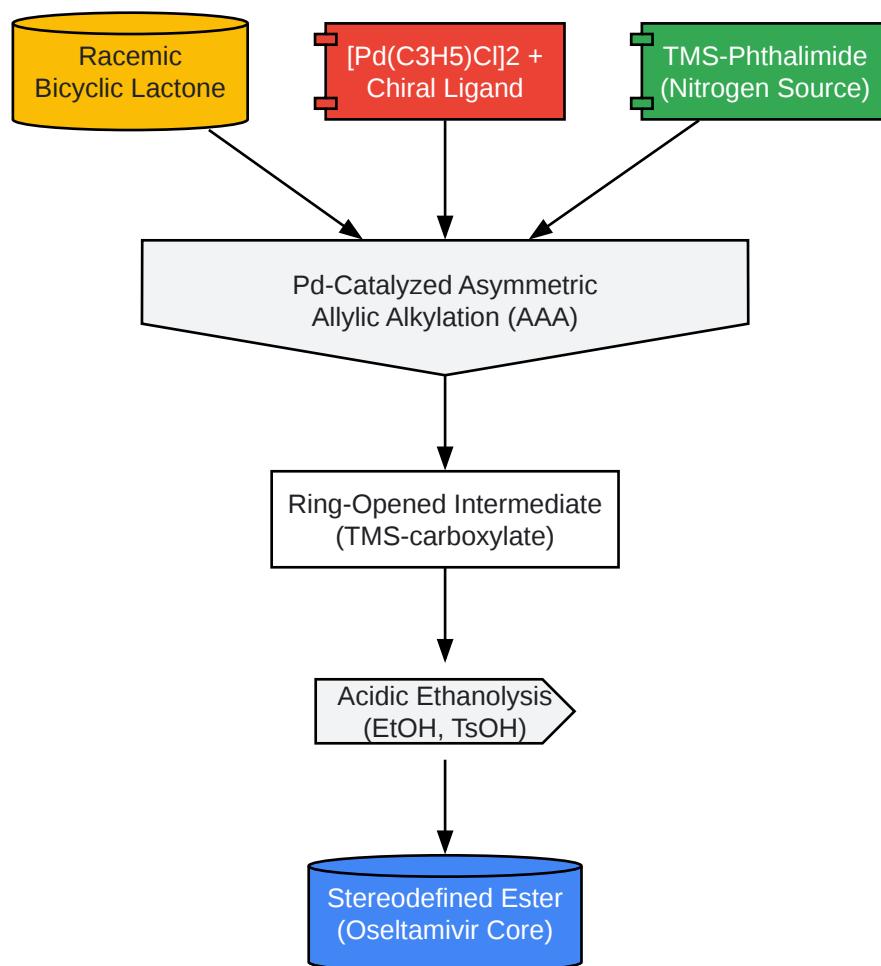
The diagrams below illustrate the logical flow and comparison of different synthetic pathways to Oseltamivir.



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Caption: Comparative workflow of major synthetic routes to Oseltamivir.

The following diagram details the general workflow of a key transformation, the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA), as developed by the Trost group.



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Caption: Workflow of the Trost Palladium-Catalyzed AAA reaction.

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